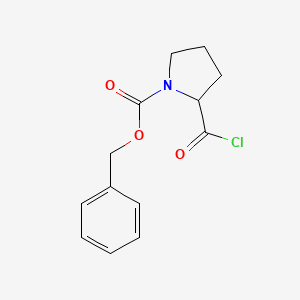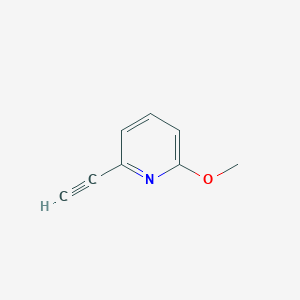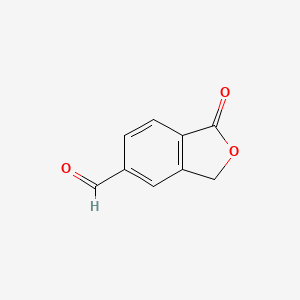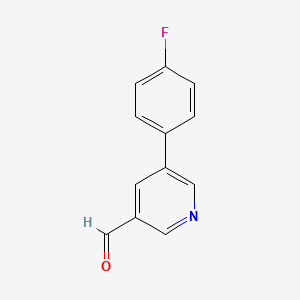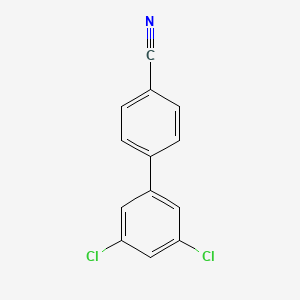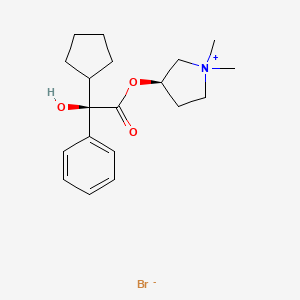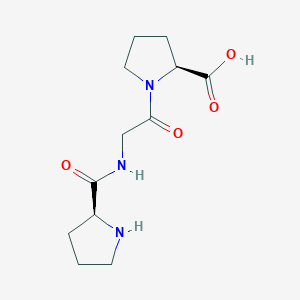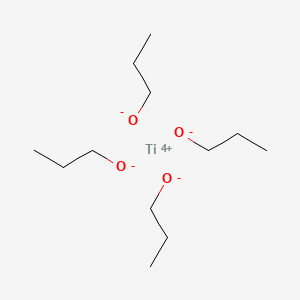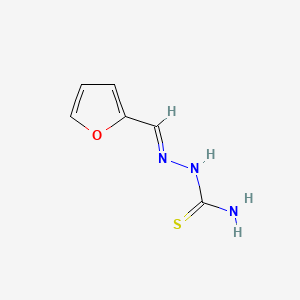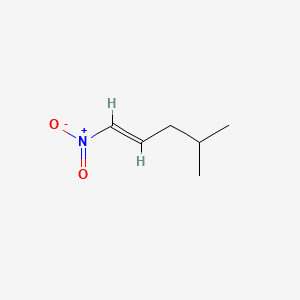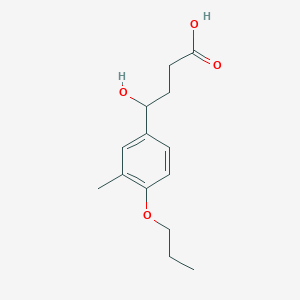
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid is an organic compound that belongs to the class of hydroxy acids. These compounds are characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in their molecular structure. This particular compound features a phenyl ring substituted with a methyl and a propoxy group, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis could begin with a substituted benzene derivative, such as 3-methyl-4-propoxy-benzene.
Functional Group Introduction: Introduction of the hydroxyl group and the carboxylic acid group could be achieved through various organic reactions, such as Friedel-Crafts acylation followed by oxidation.
Reaction Conditions: Typical conditions might involve the use of catalysts like aluminum chloride (AlCl3) for acylation and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogens (e.g., bromine) and catalysts like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving hydroxy acids.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A simpler hydroxy acid with a hydroxyl group directly attached to the benzene ring.
3-Methyl-4-hydroxybenzoic acid: Similar structure but lacks the propoxy group.
4-Propoxybenzoic acid: Similar structure but lacks the hydroxyl group.
Propiedades
IUPAC Name |
4-hydroxy-4-(3-methyl-4-propoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-8-18-13-6-4-11(9-10(13)2)12(15)5-7-14(16)17/h4,6,9,12,15H,3,5,7-8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELZHAUYMRIPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
